molecular formula C20H17NO2S B11167719 2-phenoxy-N-[2-(phenylsulfanyl)phenyl]acetamide

2-phenoxy-N-[2-(phenylsulfanyl)phenyl]acetamide

Cat. No.: B11167719
M. Wt: 335.4 g/mol
InChI Key: MGTJCHMDOWBGOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-phenoxy-N-[2-(phenylsulfanyl)phenyl]acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a phenoxy group and a phenylsulfanyl group attached to the acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxy-N-[2-(phenylsulfanyl)phenyl]acetamide typically involves the reaction of 2-phenoxyacetic acid with 2-(phenylsulfanyl)aniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-phenoxy-N-[2-(phenylsulfanyl)phenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-phenoxy-N-[2-(phenylsulfanyl)phenyl]acetamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-phenoxy-N-[2-(phenylsulfanyl)phenyl]acetamide is unique due to the presence of both phenoxy and phenylsulfanyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H17NO2S

Molecular Weight

335.4 g/mol

IUPAC Name

2-phenoxy-N-(2-phenylsulfanylphenyl)acetamide

InChI

InChI=1S/C20H17NO2S/c22-20(15-23-16-9-3-1-4-10-16)21-18-13-7-8-14-19(18)24-17-11-5-2-6-12-17/h1-14H,15H2,(H,21,22)

InChI Key

MGTJCHMDOWBGOM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2SC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.